molecular formula C10H5ClF3N B13529404 4-Chloro-5-(trifluoromethyl)quinoline

4-Chloro-5-(trifluoromethyl)quinoline

Cat. No.: B13529404
M. Wt: 231.60 g/mol
InChI Key: IUPAYJXIAJJTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with appropriate precursors under basic conditions . Another approach involves the direct fluorination of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or modulation of receptor function. This results in the compound’s antibacterial, antiviral, and anticancer effects .

Comparison with Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 4-Chloro-5-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets and varying degrees of biological activity .

Properties

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5ClF3N/c11-7-4-5-15-8-3-1-2-6(9(7)8)10(12,13)14/h1-5H

InChI Key

IUPAYJXIAJJTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.